![molecular formula C12H13ClO2 B11792900 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde](/img/structure/B11792900.png)
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde
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Overview
Description
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde is an organic compound characterized by a tetrahydropyran ring substituted with a 4-chlorophenyl group and an aldehyde functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with tetrahydropyran in the presence of a suitable catalyst. One common method includes the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid.
Reduction: 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets in biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride: A related compound with an amine group instead of an aldehyde.
Tetrahydropyran-4-carboxaldehyde: A similar compound without the chlorophenyl substitution.
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanol: The reduced form of the aldehyde.
Uniqueness
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbaldehyde is unique due to the presence of both the chlorophenyl and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for further exploration in medicinal chemistry .
Properties
Molecular Formula |
C12H13ClO2 |
---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
4-(4-chlorophenyl)oxane-4-carbaldehyde |
InChI |
InChI=1S/C12H13ClO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,9H,5-8H2 |
InChI Key |
VTGOHFNATLXBRV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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